molecular formula C10H12ClNO2 B5767698 2-(2-chlorophenoxy)-N-ethylacetamide

2-(2-chlorophenoxy)-N-ethylacetamide

Cat. No.: B5767698
M. Wt: 213.66 g/mol
InChI Key: OEQCTQXXDFPFRD-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-ethylacetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a chlorophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-ethylacetamide typically involves the reaction of 2-chlorophenol with ethyl chloroacetate in the presence of a base, followed by the reaction with ammonia or an amine to form the acetamide. The reaction conditions often include the use of solvents such as ethanol or acetone and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-ethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenoxyacetic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-chlorophenoxy)-N-ethylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid
  • 2-(2,4-dichlorophenoxy)acetamide
  • 2-(2-chlorophenoxy)ethanol

Uniqueness

2-(2-chlorophenoxy)-N-ethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-12-10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQCTQXXDFPFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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